2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride
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Overview
Description
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride is a chemical compound with the molecular formula C9H8F2N2O·HCl and a molecular weight of 234.63 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a difluorophenoxy group, and a nitrile group. It is commonly used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride typically involves the reaction of 2,4-difluorophenol with an appropriate nitrile compound under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-3-(2,4-difluorophenoxy)propanenitrile hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(2,4-dichlorophenoxy)propanenitrile hydrochloride: This compound has chlorine atoms instead of fluorine atoms, which may result in different reactivity and biological activity.
2-Amino-3-(2,4-difluorophenoxy)butanenitrile hydrochloride: This compound has a butanenitrile group instead of a propanenitrile group, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity.
Properties
IUPAC Name |
2-amino-3-(2,4-difluorophenoxy)propanenitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O.ClH/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12;/h1-3,7H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTDQGJHVPIJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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